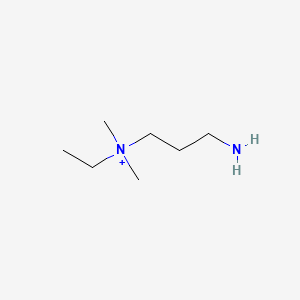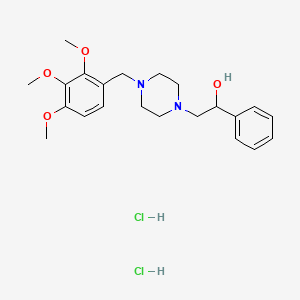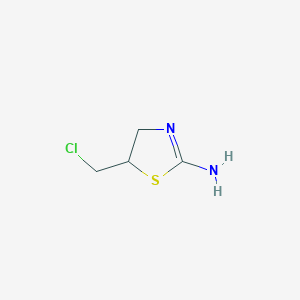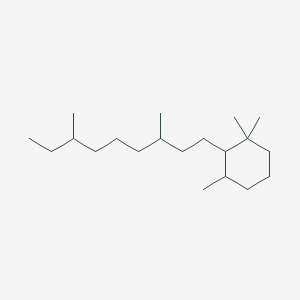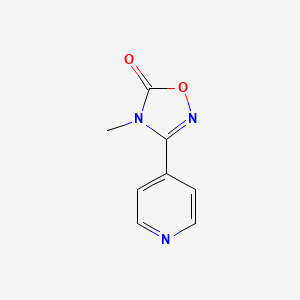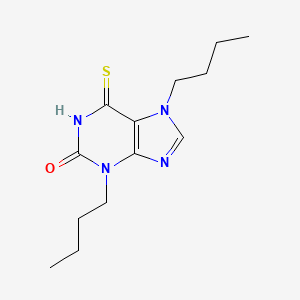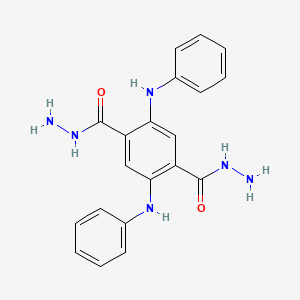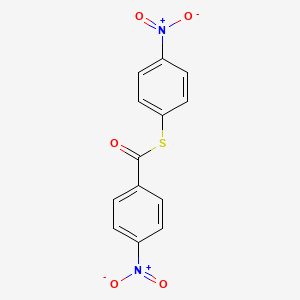![molecular formula C11H10O4 B14481129 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid CAS No. 64896-33-9](/img/structure/B14481129.png)
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid is a chemical compound known for its unique structure and properties It is a derivative of phenylmethylidene and oxobutanoic acid, featuring a hydroxyphenyl group attached to a methylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 3-oxobutanoic acid. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethylidene derivatives.
Scientific Research Applications
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. The carbonyl group can act as an electrophile, facilitating nucleophilic attacks in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylidene]-3-oxobutanoic acid
- 2-[(4-Hydroxyphenyl)methylidene]amino benzoic acid
- 2-[(2-Hydroxyphenyl)methylidene]amino nicotinic acid
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
CAS No. |
64896-33-9 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10(11(14)15)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,14,15) |
InChI Key |
YVOLJDALUCDWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)

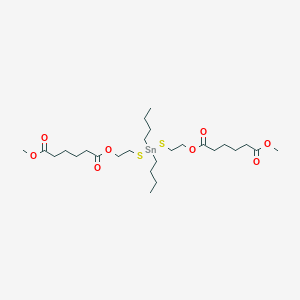
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
